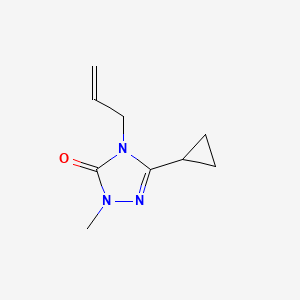

3-cyclopropyl-1-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Description

The compound 3-cyclopropyl-1-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one belongs to the 4,5-dihydro-1H-1,2,4-triazol-5-one family, a class of heterocyclic molecules renowned for their diverse biological activities, including antifungal, antimicrobial, antioxidant, and antitumor properties . Its structure features a triazolone core substituted with cyclopropyl, methyl, and propenyl groups, which influence its physicochemical and biological behavior. This article provides a comparative analysis of this compound with structurally similar derivatives, focusing on substituent effects, acidity (pKa), spectroscopic data, and bioactivity.

Properties

IUPAC Name |

5-cyclopropyl-2-methyl-4-prop-2-enyl-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-3-6-12-8(7-4-5-7)10-11(2)9(12)13/h3,7H,1,4-6H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIVSLDNDEPEEES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=N1)C2CC2)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

Introduction of Substituents: The cyclopropyl, methyl, and prop-2-en-1-yl groups are introduced through various alkylation and substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes:

Batch or Continuous Flow Processes: Depending on the scale, either batch reactors or continuous flow systems can be used.

Catalysts and Reagents: Efficient catalysts and reagents are employed to ensure high yield and purity.

Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-1-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert it into more saturated compounds.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one of its substituents is replaced by another group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. The unique structure of 3-cyclopropyl-1-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one contributes to its biological activity. Its molecular formula is with a molecular weight of 196.22 g/mol.

Pharmacological Applications

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 3-cyclopropyl-1-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one have demonstrated effectiveness against various pathogens:

- Antifungal Activity : Triazoles are widely recognized for their antifungal properties. Studies indicate that derivatives can exhibit Minimum Inhibitory Concentrations (MIC) significantly lower than conventional antifungals like fluconazole .

- Antibacterial Activity : Similar compounds have shown antibacterial effects against both Gram-positive and Gram-negative bacteria. Certain triazole derivatives have demonstrated MIC values up to 16 times lower than ampicillin against resistant strains .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. A study revealed that derivatives containing the triazole framework exhibited significant cytotoxic activity against various cancer cell lines. Notably, some compounds were identified as potential inhibitors of phospholipid-dependent kinase 1, showing a delay in the cell cycle of cancer cells .

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of various triazole derivatives against Mycobacterium tuberculosis. The results indicated that specific derivatives exhibited promising anti-TB activity with low MIC values .

Case Study 2: Anticancer Activity

In a study focusing on the anticancer properties of triazole derivatives, researchers synthesized several compounds and tested their effects on HT29 colorectal cancer cells. The findings highlighted that certain derivatives significantly inhibited cell proliferation and induced apoptosis in cancer cells .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- The cyclopropyl group in the target compound may impart steric and electronic effects distinct from alkyl/aryl substituents in analogs.

- Propenyl substituents (allyl groups) are less common in reported analogs, which often feature aromatic or hydroxylated side chains.

Acidity (pKa) and Solvent Effects

Triazolone derivatives exhibit weak acidity due to proton loss from the N-H group in the triazole ring. pKa values are determined via potentiometric titration in non-aqueous solvents (e.g., isopropyl alcohol, acetonitrile) using tetrabutylammonium hydroxide (TBAH) .

Table 2: pKa Values of Selected Triazolone Derivatives

Inference: The cyclopropyl group’s electron-withdrawing effect likely lowers the target compound’s pKa compared to alkyl-substituted analogs (e.g., 3-ethyl derivatives). Solvent polarity also significantly impacts pKa; acetonitrile typically yields lower values than alcoholic solvents .

Spectroscopic and Computational Insights

NMR Chemical Shifts

Gauge-Independent Atomic Orbital (GIAO) calculations align well with experimental ¹H/¹³C NMR data for triazolone derivatives . For example:

- Propenyl protons in the target compound are expected to show deshielding (~δ 5.0–5.5 ppm for vinyl H) compared to aromatic protons in benzylidenamino analogs (δ 6.5–8.0 ppm) .

- The cyclopropyl group may cause distinct ¹³C shifts (e.g., ~δ 10–15 ppm for cyclopropyl carbons) versus alkyl chains (δ 20–35 ppm) .

DFT/HF Studies

Computational analyses (e.g., B3LYP/6-31G**) predict molecular geometry, vibrational modes, and nonlinear optical (NLO) properties:

Antioxidant Activity

Triazolones with electron-donating groups (e.g., hydroxyl, diethylamino) exhibit superior antioxidant capacity. Standard assays include:

Antimicrobial and Antitumor Activities

- 3-Ethyl-4-furyl derivatives show broad-spectrum antimicrobial activity (MIC: 8–64 µg/mL) .

- 3-p-Methoxybenzyl analogs demonstrate antitumor effects (IC₅₀: ~20 µM) via apoptosis induction .

The cyclopropyl group in the target compound may enhance membrane penetration in microbial assays, but specific data are lacking in the evidence.

Biological Activity

3-Cyclopropyl-1-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities, particularly in agricultural and medicinal applications. This article reviews the biological activity of this compound, highlighting its potential as an insecticide and antimicrobial agent.

Chemical Structure

The compound's structure can be represented as follows:

Insecticidal Properties

Recent studies have indicated that triazole derivatives exhibit significant insecticidal properties. The compound in focus has been tested against various pest species, demonstrating efficacy comparable to established insecticides. Research reported in a patent (WO2023058748A1) highlights its effectiveness as a novel agricultural pest control agent safe for beneficial insects like bees .

Table 1: Efficacy Against Insect Pests

| Pest Species | LC50 (mg/L) | Reference |

|---|---|---|

| Acanthoscelides obtectus | 5.0 | |

| Anastrepha ludens | 3.2 | |

| Agrobacterium tumefaciens | 2.5 |

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have been extensively studied. The compound has shown promising results against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 2: Antimicrobial Activity

In vitro studies have demonstrated that the compound exhibits broad-spectrum antimicrobial activity, with minimum inhibitory concentration (MIC) values indicating potent effects against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

The mechanism by which this compound exerts its biological effects involves interference with microbial cell wall synthesis and disruption of cellular integrity. Molecular docking studies suggest that it interacts with key bacterial enzymes, inhibiting their function and leading to cell death .

Case Studies

A series of case studies have highlighted the practical applications of this compound in agricultural settings. For instance, field trials conducted on crops infested with Acanthoscelides obtectus showed a significant reduction in pest populations following treatment with formulations containing the triazole derivative .

Another study focused on the compound's potential as an antifungal agent against Candida species, demonstrating a reduction in fungal load in treated subjects compared to controls . These findings underscore the compound's versatility and potential for development into commercial products.

Q & A

Basic: What are the established synthetic routes for preparing 3-cyclopropyl-1-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, and how do substituents influence reaction efficiency?

Methodological Answer:

The compound can be synthesized via cyclocondensation of hydrazine derivatives with carbonyl precursors. A key step involves reacting 3-cyclopropyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with propenyl-containing aldehydes (e.g., acrolein) under reflux in ethanol, catalyzed by acetic acid . Substituents like the cyclopropyl group enhance steric hindrance, slowing reaction kinetics but improving thermal stability. Propenyl groups introduce reactivity for downstream functionalization (e.g., Michael addition). Yield optimization requires controlled pH (~5–6) and inert atmospheres to prevent oxidation of the allyl group .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how are spectral discrepancies resolved?

Methodological Answer:

- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and triazole ring (C-N, ~1500 cm⁻¹) vibrations. Propenyl C=C stretching (~1630 cm⁻¹) confirms allyl substitution .

- NMR : ¹H NMR resolves cyclopropyl protons as multiplet (δ 0.8–1.2 ppm), methyl groups as singlet (δ 2.1–2.3 ppm), and propenyl protons as doublets (δ 5.0–6.0 ppm). ¹³C NMR confirms triazolone carbonyl at δ 165–170 ppm .

Discrepancies between experimental and theoretical spectra (e.g., shifted proton signals) are addressed using scaling factors (e.g., 0.96–0.98 for B3LYP/6-31G(d) calculations) and solvent corrections .

Advanced: How can density functional theory (DFT) optimize the molecular structure and predict electronic properties?

Methodological Answer:

- Geometry Optimization : Use Gaussian 09W with B3LYP/6-31G(d,p) to minimize energy. The cyclopropyl ring introduces torsional strain, requiring tighter convergence criteria (RMS gradient <0.0001) .

- Electronic Properties : HOMO-LUMO gaps (~4.5–5.0 eV) indicate moderate reactivity. Propenyl groups lower LUMO energy, enhancing electrophilicity. Mulliken charges reveal electron-deficient triazolone ring, guiding site-specific reactions .

- Validation : Compare computed bond lengths/angles with X-ray data (if available). For example, C-N bond deviations >0.02 Å suggest basis set limitations; switch to 6-311G(d,p) for improved accuracy .

Advanced: How are acidity constants (pKa) determined for 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, and what factors influence acidity?

Methodological Answer:

- Potentiometric Titration : Dissolve the compound in anhydrous isopropyl alcohol and titrate with tetrabutylammonium hydroxide (TBAH). The half-neutralization potential (HNP) correlates with pKa via the Henderson-Hasselbalch equation .

- Substituent Effects : Electron-withdrawing groups (e.g., propenyl) lower pKa (increased acidity) by stabilizing deprotonation. Cyclopropyl’s inductive effect slightly reduces acidity (pKa ~10–12). Non-aqueous solvents (acetonitrile) improve solubility and measurement precision .

Advanced: What methodologies are used to evaluate antioxidant activity, and how are structure-activity relationships (SARs) analyzed?

Methodological Answer:

- DPPH Assay : Monitor radical scavenging at 517 nm. IC₅₀ values are calculated using serial dilutions (10–100 μM). Propenyl groups enhance activity via conjugation with the triazolone ring, stabilizing radical intermediates .

- SAR Analysis : Compare derivatives with varying substituents. For example, cyclopropyl’s hydrophobicity improves membrane permeability, while methyl groups reduce steric interference with reactive oxygen species (ROS) .

Advanced: How do crystallographic programs like SHELXL refine the compound’s structure, and what challenges arise with flexible substituents?

Methodological Answer:

- Refinement Workflow : Use SHELXL for least-squares minimization. Propenyl groups introduce disorder; apply PART instructions to model alternative conformations (occupancy ratios refined to 0.5:0.5) .

- Challenges : Cyclopropyl’s small size complicates hydrogen-atom positioning. Use ISOR restraints for thermal parameters and DFIX for bond-length standardization .

Advanced: How are experimental and theoretical NMR chemical shifts reconciled, and what software tools are critical?

Methodological Answer:

- GIAO Method : Calculate shifts using Gaussian 09W at the B3LYP/6-31G(d) level. Scale results with empirical corrections (e.g., δ(calc) = 1.0143 × δ(exp) – 0.92) .

- Software : Veda4f assigns vibrational modes to IR peaks, while SigmaPlot regresses experimental vs. theoretical data (R² >0.95 indicates validity). Outliers suggest solvent effects or conformational flexibility .

Advanced: What strategies mitigate synthetic byproducts during propenyl functionalization?

Methodological Answer:

- Byproduct Control : Use radical inhibitors (e.g., BHT) to prevent allylic oxidation. Low-temperature (0–5°C) reactions minimize dimerization of propenyl groups.

- Purification : Employ silica gel chromatography (hexane:ethyl acetate, 3:1) to separate mono- vs. di-substituted triazolones. LC-MS monitors reaction progress in real-time .

Advanced: How do substituents influence thermodynamic stability and degradation pathways?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Cyclopropyl derivatives show higher decomposition temperatures (~220°C) vs. non-substituted analogs (~180°C). Propenyl groups introduce oxidative degradation above 150°C .

- DFT Calculations : Gibbs free energy (ΔG) of degradation pathways (e.g., ring-opening) is computed using M06-2X/6-311+G(d,p). Cyclopropyl’s strain energy (~27 kcal/mol) accelerates degradation under acidic conditions .

Advanced: How are molecular electrostatic potential (MEP) maps used to predict reactive sites?

Methodological Answer:

- MEP Analysis : Generate maps at the B3LYP/6-31G(d) level. Red regions (electron-rich, e.g., triazolone carbonyl) attract electrophiles; blue regions (electron-deficient, e.g., cyclopropyl CH₂) favor nucleophilic attack .

- Validation : Compare MEP-predicted sites with experimental alkylation/arylation results (e.g., propenyl’s β-carbon reactivity confirmed by regioselective bromination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.